molecular formula C14H20N2O4 B581744 Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate CAS No. 1400644-30-5

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate

Cat. No.: B581744
CAS No.: 1400644-30-5
M. Wt: 280.324
InChI Key: JVQSDPXPFAVXGF-UHFFFAOYSA-N
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Description

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a synthetic organic compound with the molecular formula C14H20N2O4. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a benzyl group, a methoxypropyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate typically involves the reaction of benzyl chloroformate with N-(3-methoxypropyl)amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxypropyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce benzyl amines.

Scientific Research Applications

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(3-hydroxypropyl)carbamate
  • Benzyl N-(2-methoxyethyl)carbamate
  • Benzyl N-(3-aminopropyl)carbamate

Uniqueness

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

benzyl N-[2-(3-methoxypropylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-9-5-8-15-13(17)10-16-14(18)20-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQSDPXPFAVXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139849
Record name Carbamic acid, N-[2-[(3-methoxypropyl)amino]-2-oxoethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400644-30-5
Record name Carbamic acid, N-[2-[(3-methoxypropyl)amino]-2-oxoethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400644-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(3-methoxypropyl)amino]-2-oxoethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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